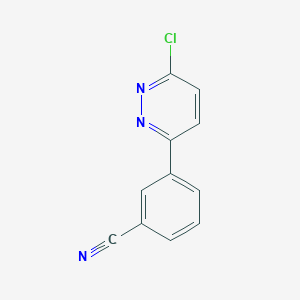

3-(6-Chloropyridazin-3-yl)benzonitrile

Overview

Description

3-(6-Chloropyridazin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H6ClN3. It has an average mass of 215.638 Da and a monoisotopic mass of 215.025024 Da .

Synthesis Analysis

The synthesis of this compound involves the use of 3-cyanobenzene-boronic acid and 3-chloro-6-iodopyridazine. The reaction is carried out in a solution of ethanol and water, under nitrogen, at 80°C for 18 hours .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a pyridazine ring via a nitrile group. The pyridazine ring contains a chlorine atom .Physical and Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 215.64 .Scientific Research Applications

1. Corrosion Inhibition

Research by Mashuga, Olasunkanmi, and Ebenso (2017) explored the use of pyridazine derivatives, including 3-(6-Chloropyridazin-3-yl)benzonitrile, as inhibitors for the corrosion of mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, attributed to their interaction with steel surfaces, involving both physical and chemical adsorption mechanisms. Quantum chemical calculations indicated the active role of the pyridazine ring in these interactions (Mashuga, Olasunkanmi, & Ebenso, 2017).

2. Synthesis and Structural Analysis

Sallam et al. (2021) conducted a study on the synthesis and structure of a compound related to this compound. They analyzed its structure using various spectroscopic techniques and X-ray diffraction, providing insights into the compound's molecular structure and potential applications in medicinal chemistry (Sallam et al., 2021).

3. Heterocyclic Synthesis for Biological Activity

Wasfy et al. (2002) explored the synthesis of biologically active compounds using this compound derivatives. Their research focused on creating pyridazinone derivatives and examining their antimicrobial properties. This highlights the compound's utility in synthesizing biologically active molecules for potential therapeutic applications (Wasfy et al., 2002).

4. Organometallic Supramolecular Complexes

Li et al. (2009) investigated the formation of a two-dimensional network using 3-[4-(2-thienyl)-2H-cyclopenta[d]pyridazin-1-yl]benzonitrile in an organometallic silver(I) supramolecular complex. This study sheds light on the potential of this compound derivatives in creating novel organometallic coordination polymers or supramolecular complexes, with potential applications in host-guest chemistry and ion exchange (Li et al., 2009).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 3-(6-Chloropyridazin-3-yl)benzonitrile are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-11-5-4-10(14-15-11)9-3-1-2-8(6-9)7-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBMKURRASMYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NN=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99708-49-3 | |

| Record name | 3-(6-Chloro-3-pyridazinyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

![1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2766249.png)

![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)

![[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate](/img/structure/B2766261.png)

![(E)-N'-{7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2766266.png)